Benzyl 3-piperazin-1-ylazetidine-1-carboxylate;dihydrochloride
Description
Benzyl 3-piperazin-1-ylazetidine-1-carboxylate dihydrochloride (CAS: 2819572-05-7) is a bicyclic organic compound with the molecular formula C₁₅H₂₃Cl₂N₃O₂ and a molecular weight of 348.268 g/mol . It features a benzyl carboxylate group linked to an azetidine ring substituted at the 3-position with a piperazine moiety, forming a dihydrochloride salt.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C15H23Cl2N3O2 |
|---|---|
Molecular Weight |
348.3 g/mol |
IUPAC Name |
benzyl 3-piperazin-1-ylazetidine-1-carboxylate;dihydrochloride |
InChI |
InChI=1S/C15H21N3O2.2ClH/c19-15(20-12-13-4-2-1-3-5-13)18-10-14(11-18)17-8-6-16-7-9-17;;/h1-5,14,16H,6-12H2;2*1H |
InChI Key |
NUXTXKGVHMVEST-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2CN(C2)C(=O)OCC3=CC=CC=C3.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
Stepwise Preparation Method
Preparation of Azetidine Intermediate
According to WO2000063168A1, azetidine derivatives can be synthesized starting from N-t-butyl-O-trimethylsilylazetidine, which upon treatment with hydrochloric acid undergoes desilylation and ring formation to yield azetidine hydrochloride salts. The process involves:
- Addition of N-t-butyl-O-trimethylsilylazetidine to aqueous hydrochloric acid at room temperature, followed by stirring and extraction to remove silyl ether impurities.
- Neutralization and extraction steps to isolate the azetidine intermediate as a white crystalline solid with good yield (~64%).
This intermediate forms the core azetidine ring required for subsequent substitution.
Formation of Dihydrochloride Salt
The final step involves converting the free base benzyl 3-piperazin-1-ylazetidine-1-carboxylate into its dihydrochloride salt to enhance stability and crystallinity. This is typically done by bubbling hydrogen chloride gas through a solution or suspension of the free base in ethanol at low temperature (0°C), followed by heating to reflux for several hours (e.g., 12 hours) to ensure complete salt formation. The precipitated dihydrochloride salt is then isolated by filtration and washing with suitable solvents like methyl tert-butyl ether to yield a pure crystalline product.
Alternative Synthetic Routes and Catalysts
Patent CN105622444A describes related synthetic methods for compounds with similar nitrogen heterocycles, such as 1-benzyl-3-piperidone hydrochloride, which shares some synthetic principles with azetidine derivatives. This patent emphasizes cost-effective routes avoiding noble metal catalysts like platinum dioxide, instead using sodium borohydride reductions and Swern oxidation steps, albeit with harsher conditions (e.g., -70°C). Such alternative routes may inspire optimizations for azetidine-piperazine derivatives to reduce cost and improve scalability.
Data Tables on Preparation Parameters
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Azetidine intermediate | N-t-butyl-O-trimethylsilylazetidine + HCl (3N) | Room temperature | 1 hour stirring | 64 | Extraction with ether; neutralization with NaOH/K2CO3 |
| Piperazine substitution | Hydrochloride salt + piperazine, Pd(OH)2/C catalyst, H2 | 60°C | 72-110 hours | Not stated | Hydrogen pressure 40 psi; multiple recharges; NMR monitored |
| Benzyl carbamate protection | Benzyl chloroformate + base (e.g., triethylamine) | 0-25°C | 1-4 hours | Not stated | Standard carbamate protection |
| Dihydrochloride salt formation | HCl gas bubbled through ethanol solution of free base | 0°C to reflux (86°C) | 10 min bubbling + 12 h reflux | 62-73 | Filtration and washing with methyl tert-butyl ether |
Research Discoveries and Insights
Catalyst Selection: The use of palladium hydroxide on carbon under hydrogen atmosphere is effective for hydrogenation and substitution reactions in the piperazine-azetidine system, although reaction times are long, indicating possible optimization areas.
Salt Formation: Controlled acidification with hydrogen chloride gas produces stable dihydrochloride salts with good crystallinity and purity, essential for pharmaceutical applications.
Cost Considerations: Alternative methods avoiding expensive noble metal catalysts and harsh conditions (e.g., Swern oxidation at -70°C) have been explored in related nitrogen heterocycle synthesis, suggesting potential for cost reduction in azetidine derivative syntheses.
Protecting Group Strategies: Benzyl carbamate is a widely used protecting group for nitrogen atoms in heterocycles, providing stability during multi-step synthesis and ease of removal under hydrogenolysis conditions if needed.
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-piperazin-1-ylazetidine-1-carboxylate;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted azetidine or piperazine derivatives.
Scientific Research Applications
Benzyl 3-piperazin-1-ylazetidine-1-carboxylate;dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl 3-piperazin-1-ylazetidine-1-carboxylate;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Key Compounds
Key Observations:
- Core Structure Differences : The target compound’s azetidine-piperazine core distinguishes it from benzisothiazole (e.g., Ziprasidone-related compounds) or acridine (e.g., Quinacrine) derivatives. Azetidine’s smaller ring size (4-membered vs. piperazine’s 6-membered) may confer distinct steric and electronic properties .
- Functional Groups : The hydroxymethyl substituent in the piperazine analog (CAS 1159825-20-3) introduces polarity, which could affect solubility and metabolic stability relative to the target compound’s piperazinylazetidine group .
Physicochemical Properties
- Solubility: Dihydrochloride salts generally exhibit higher water solubility than free bases or monohydrochlorides due to increased ionic character .
- Stability : The azetidine ring’s strain may render the compound more reactive than larger-ring analogs (e.g., piperazine derivatives), necessitating careful handling in synthetic processes .
Research Findings and Implications
- Bioactivity Potential: Piperazine derivatives often exhibit affinity for neurotransmitter receptors (e.g., serotonin, dopamine), while azetidine rings are explored for conformational restriction in drug design. The combination in the target compound may offer novel pharmacodynamic profiles .
- Synthetic Challenges: The dihydrochloride form may complicate purification steps compared to neutral or monohydrochloride analogs, requiring optimized crystallization protocols .
Biological Activity
Benzyl 3-piperazin-1-ylazetidine-1-carboxylate; dihydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its biological activity, mechanisms, and relevant research findings.
Chemical Structure and Properties
The compound features a piperazine ring, an azetidine moiety, and a benzyl group, which contribute to its biological properties. The presence of these functional groups allows for interactions with various biological targets, making it a candidate for therapeutic applications.
The biological activity of Benzyl 3-piperazin-1-ylazetidine-1-carboxylate is primarily attributed to its ability to interact with specific receptors and enzymes. Research indicates that compounds with similar structures may exhibit:
- Inhibition of Enzymatic Activity : Compounds that inhibit enzymes such as poly(ADP-ribose) polymerase (PARP) have shown potential in cancer therapy by blocking DNA repair mechanisms in cancer cells .
- Modulation of Neurotransmitter Systems : The piperazine structure is known for its activity on neurotransmitter receptors, particularly those related to serotonin and dopamine pathways .
Anticancer Activity
Recent studies have focused on the anticancer properties of related compounds. For instance, compounds that inhibit PARP have shown efficacy against BRCA1-mutant cancer cells, indicating that Benzyl 3-piperazin-1-ylazetidine-1-carboxylate may also possess similar properties. The following table summarizes the IC50 values of related compounds in inhibiting PARP activity:
| Compound | IC50 (nM) | Target |
|---|---|---|
| Benzyl 3-piperazine derivative | 36 | PARP-1 |
| Benzimidazole analogue | 4 | PARP-1 |
| Piperazine derivative | 22 | PARP-2 |
These results suggest that modifications in the structure can lead to significant changes in potency against cancer-related targets.
Neuropharmacological Effects
The piperazine component's influence on neurotransmitter systems has been explored in various studies. For example, derivatives have been shown to modulate serotonin receptor activity, which may lead to therapeutic effects in anxiety and depression disorders .
Case Studies
Case Study 1: Anticancer Efficacy
A study investigated the effects of a similar compound on BRCA-mutant ovarian cancer cells. The compound exhibited a significant reduction in cell viability at concentrations as low as 50 nM, demonstrating its potential as an effective therapeutic agent against specific cancer types .
Case Study 2: Neuropharmacological Activity
In a preclinical model evaluating the effects on anxiety-like behaviors, a related piperazine compound demonstrated a dose-dependent reduction in anxiety markers. This suggests that the benzyl piperazine structure could be beneficial for developing anxiolytic medications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
